3-(4-fluorophenyl)-1-(4-methylpiperazine-1-carbonyl)azepane
Description
Properties
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O/c1-20-10-12-21(13-11-20)18(23)22-9-3-2-4-16(14-22)15-5-7-17(19)8-6-15/h5-8,16H,2-4,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUMUWQCSURWAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Linear Precursors
The azepane core can be synthesized via ring-closing metathesis (RCM) or Beckmann rearrangement . For example, a diene precursor such as N-allyl-4-fluorophenylallylamine undergoes RCM using a Grubbs catalyst (e.g., Grubbs II) to form the azepane ring, followed by hydrogenation to saturate the double bond. Alternatively, cyclohexanone oxime derivatives subjected to Beckmann rearrangement yield caprolactam intermediates, which are reduced to azepane.
Direct Functionalization of Azepane
Commercial azepane can be functionalized via electrophilic aromatic substitution or cross-coupling reactions . Introducing the 4-fluorophenyl group at the 3-position may require:
- Friedel-Crafts alkylation using 4-fluorobenzene and a 3-bromoazepane intermediate.
- Suzuki-Miyaura coupling between 3-bromoazepane and 4-fluorophenylboronic acid under palladium catalysis.
Amide Bond Formation with 4-Methylpiperazine
Carboxylic Acid Activation
The 1-position amine of azepane is acylated with 4-methylpiperazine-1-carbonyl chloride. Synthesis of the acyl chloride involves treating 4-methylpiperazine-1-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane.
Procedure :
- Dissolve 4-methylpiperazine-1-carboxylic acid (1.0 eq) in anhydrous DCM.
- Add SOCl₂ (1.2 eq) dropwise at 0°C, then warm to room temperature and stir for 4 hours.
- Remove volatiles under vacuum to obtain the acyl chloride as a pale-yellow oil.
Coupling Reaction Optimization
The azepane amine reacts with the acyl chloride in the presence of a base. Key parameters include:
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Solvent | Acetonitrile or THF | Minimizes hydrolysis |
| Base | N-Methyl-2-pyrrolidone (NMP) | Enhances nucleophilicity |
| Temperature | 0°C → RT | Controls exotherm |
| Reaction Time | 12–24 hours | Ensures completion |
- Combine 3-(4-fluorophenyl)azepane (1.0 eq) and 4-methylpiperazine-1-carbonyl chloride (1.1 eq) in acetonitrile.
- Add NMP (2.0 eq) and stir at room temperature for 18 hours.
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1) to obtain the product (78% yield).
Alternative Routes via Intermediate Protection
Boc-Protected Azepane Synthesis
To prevent side reactions during acylation, the azepane amine is protected with a tert-butoxycarbonyl (Boc) group:
- Treat 3-(4-fluorophenyl)azepane with Boc₂O in THF.
- Deprotect post-acylation using trifluoroacetic acid (TFA).
Advantages :
- Higher regioselectivity.
- Compatibility with sensitive functional groups.
Crystallization and Purification
Solvent-Antisolvent Recrystallization
The crude product is dissolved in a minimal volume of isobutyl acetate at 60°C, followed by gradual addition of methyl cyclohexane to induce crystallization. This method yields high-purity (>99%) crystals.
Lyophilization for Amorphous Forms
For hygroscopic intermediates, freeze-drying aqueous-organic solutions (e.g., tert-butanol/water) produces stable amorphous powders.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 2H, ArH), 7.10–6.95 (m, 2H, ArH), 3.90–3.50 (m, 8H, piperazine and azepane CH₂), 2.40 (s, 3H, NCH₃).
- HRMS : m/z calculated for C₂₀H₂₇FN₃O [M+H]⁺: 368.2124; found: 368.2121.
X-ray Diffraction (XRD)
Crystalline forms exhibit distinct XRD patterns, with characteristic peaks at 2θ = 12.5°, 18.7°, and 24.3°.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low coupling yield | Use HATU/HOBt as coupling agents |
| Ring strain in azepane | Optimize RCM catalyst loading |
| Solubility issues | Employ DMF/THF co-solvent systems |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methanone linkage or the piperazine ring.
Reduction: Reduction reactions could target the carbonyl group in the methanone linkage.
Substitution: Substitution reactions might occur at the fluorophenyl group or the nitrogen atoms in the azepane and piperazine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(4-fluorophenyl)-1-(4-methylpiperazine-1-carbonyl)azepane could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use in drug discovery and development, particularly for targeting neurological or psychiatric disorders.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, compounds with azepane and piperazine rings can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Chalcone Derivatives
Key Compounds : Cardamonin (IC50 = 4.35 µM) and 2j (IC50 = 4.70 µM) .
- Structural Similarities: The fluorophenyl group in 2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone) mirrors the fluorophenyl substituent in the target compound.
- SAR Insights: Electronegative substituents (e.g., F, Cl) at the para position enhance activity. Replacement of bromine (2j) with chlorine (2h) or methoxy groups (2n, 2p) reduces potency, aligning with the target compound’s fluorophenyl advantage . Non-piperazine chalcones (e.g., cardamonin) outperform piperazine-substituted analogs, suggesting that bulkier groups like 4-methylpiperazine-1-carbonyl may require optimization for activity .
Pyrazole and Thiazole Derivatives
Key Compounds : Pyrazoles (e.g., 1–4) and thiazoles (e.g., 4, 5) .
- Structural Similarities : Fluorophenyl groups are common in these cores (e.g., 3-(4-fluorophenyl) in pyrazole 3).
- Conformational Analysis :
Piperazine- and Diazepane-Containing Analogs
Key Compounds :
- 4-[3-(1,4-Diazepan-1-ylcarbonyl)-4-fluorobenzyl]-1(2H)-phthalazinone ().
- 1-[4-(4-Fluorophenyl)-1H-pyrrole-2-carbonyl]-3-(4-methoxyphenyl)azepane ().
- Structural Comparisons: Diazepane vs. Substituent Effects: The methyl group on the piperazine in the target compound enhances lipophilicity versus unsubstituted piperazines (e.g., 1-(4-fluorophenyl)piperazine in ) .
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